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molecular formula C8H8ClNO3 B8592187 (1S)-1-(2-chloro-3-nitrophenyl)ethanol

(1S)-1-(2-chloro-3-nitrophenyl)ethanol

Cat. No. B8592187
M. Wt: 201.61 g/mol
InChI Key: VVADBPKLKRAERG-UHFFFAOYSA-N
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Patent
US05017604

Procedure details

According to the procedure of Example 3, 1-(2-chloro-3-nitrophenyl)ethanone (9.0 g, 44.6 mmol) is reacted with sodium borohydride (0.84 g, 22.3 mmol) to give 2-chloro-α-methyl-3-nitrobenzenemethanol (7.5 g, 83%), mp=62-64° C.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
0.84 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][C:3]=1[C:11](=[O:13])[CH3:12].[BH4-].[Na+]>>[Cl:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][C:3]=1[CH:11]([CH3:12])[OH:13] |f:1.2|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
ClC1=C(C=CC=C1[N+](=O)[O-])C(C)=O
Step Two
Name
Quantity
0.84 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1[N+](=O)[O-])C(O)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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